molecular formula C12H17ClFN B1651320 1-(3-Fluorophenyl)cyclohexylamine hydrochloride CAS No. 125802-18-8

1-(3-Fluorophenyl)cyclohexylamine hydrochloride

Cat. No. B1651320
CAS RN: 125802-18-8
M. Wt: 229.72
InChI Key: BARCOTMUPUMNSC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 1-(3-Fluorophenyl)cyclohexylamine is characterized by a cyclohexylamine core with a fluorophenyl group attached . The compound has a molecular formula of C12H16FN . The InChI code is InChI=1S/C12H16FN/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12/h4-6,9H,1-3,7-8,14H2 and the InChIKey is JNWGVEKXINNKAU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(3-Fluorophenyl)cyclohexylamine include a molecular weight of 193.26 g/mol . The compound has a computed XLogP3-AA value of 2.5 , indicating its lipophilicity. It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound has a rotatable bond count of 1 . The exact mass is 193.126677677 g/mol and the monoisotopic mass is also 193.126677677 g/mol . The topological polar surface area is 26 Ų and it has 14 heavy atoms . The compound has a formal charge of 0 and a complexity of 187 .

Scientific Research Applications

Fluorescence in Molecular Imaging

Fluorophores, including those used in molecular imaging, have applications in real-time detection of cancer. Their use requires careful consideration of toxicity levels to ensure safety in patients. Molecular imaging with fluorophores, facilitated by relatively inexpensive equipment, enables the detection of cancerous cells in vivo, highlighting the importance of research on fluorophores' safety and effectiveness (Alford et al., 2009).

Fluoroalkylation Reactions

The development of fluoroalkylation reactions, particularly in aqueous media, is significant for designing new pharmaceuticals and agrochemicals. These reactions incorporate fluorinated groups into molecules, affecting their physical, chemical, and biological properties. The evolution of environmentally friendly fluoroalkylation methods marks a step forward in green chemistry, emphasizing the role of water in these reactions (Song et al., 2018).

Neurological Research

Research on neurotransmitter metabolism, such as studies involving [18F]Fluoro-3,4-dihydroxyphenyl-L-alanine (FDOPA) in PET imaging, illustrates the application of fluorinated compounds in neurological research. These studies contribute to our understanding of diseases like Parkinson’s disease by tracing neurotransmitter activity and metabolism in the brain (Kumakura & Cumming, 2009).

Mechanism of Action

properties

IUPAC Name

1-(3-fluorophenyl)cyclohexan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c13-11-6-4-5-10(9-11)12(14)7-2-1-3-8-12;/h4-6,9H,1-3,7-8,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BARCOTMUPUMNSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC(=CC=C2)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

125802-18-8
Record name Cyclohexanamine, 1-(3-fluorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125802-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3-Fluorophenyl)cyclohexylamine hydrochloride
Reactant of Route 2
1-(3-Fluorophenyl)cyclohexylamine hydrochloride
Reactant of Route 3
1-(3-Fluorophenyl)cyclohexylamine hydrochloride
Reactant of Route 4
1-(3-Fluorophenyl)cyclohexylamine hydrochloride
Reactant of Route 5
1-(3-Fluorophenyl)cyclohexylamine hydrochloride
Reactant of Route 6
1-(3-Fluorophenyl)cyclohexylamine hydrochloride

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